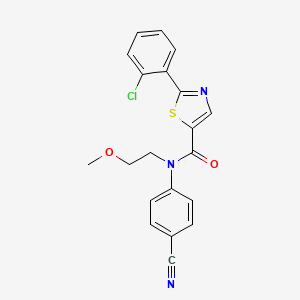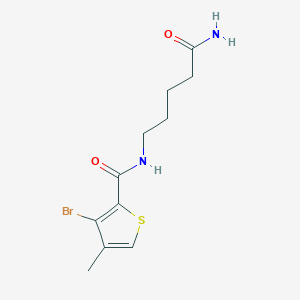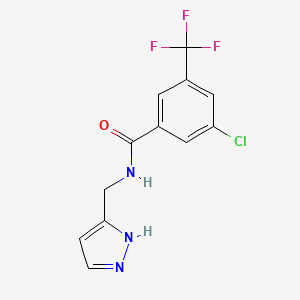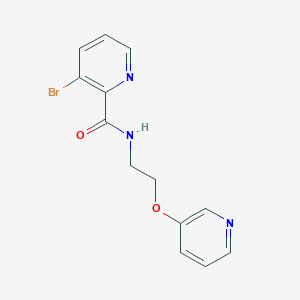
2-(Ethylcarbamoylamino)ethyl 2-chloro-4-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Ethylcarbamoylamino)ethyl 2-chloro-4-methylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethylcarbamoylamino group attached to an ethyl chain, which is further connected to a 2-chloro-4-methylbenzoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylcarbamoylamino)ethyl 2-chloro-4-methylbenzoate typically involves the reaction of 2-chloro-4-methylbenzoic acid with ethylcarbamoylaminoethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-(Ethylcarbamoylamino)ethyl 2-chloro-4-methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group in the benzoate moiety can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethylcarbamoylamino group can be oxidized to form corresponding amides or carboxylic acids.
Reduction Reactions: The carbonyl group in the benzoate moiety can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include substituted benzoates with various functional groups.
Oxidation Reactions: Products include amides and carboxylic acids.
Reduction Reactions: Products include alcohols and reduced benzoates.
科学研究应用
2-(Ethylcarbamoylamino)ethyl 2-chloro-4-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(Ethylcarbamoylamino)ethyl 2-chloro-4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 2-(Ethylcarbamoylamino)ethyl 2-chloro-4-hydroxybenzoate
- 2-(Ethylcarbamoylamino)ethyl 2-chloro-4-methoxybenzoate
- 2-(Ethylcarbamoylamino)ethyl 2-chloro-4-ethylbenzoate
Uniqueness
2-(Ethylcarbamoylamino)ethyl 2-chloro-4-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloro and methyl substituents on the benzoate moiety provide unique reactivity and potential biological activity compared to similar compounds.
属性
IUPAC Name |
2-(ethylcarbamoylamino)ethyl 2-chloro-4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3/c1-3-15-13(18)16-6-7-19-12(17)10-5-4-9(2)8-11(10)14/h4-5,8H,3,6-7H2,1-2H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLDAADKGLGKOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCCOC(=O)C1=C(C=C(C=C1)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,3-benzothiazol-5-amine](/img/structure/B6622564.png)


![N-[(2R)-1-amino-1-oxopropan-2-yl]-3-chloro-N-methyl-5-(trifluoromethyl)benzamide](/img/structure/B6622586.png)
![N-[(3-acetamido-4-methoxyphenyl)methyl]-2-chloro-4-methylbenzamide](/img/structure/B6622591.png)
![(3-bromopyridin-2-yl)-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]methanone](/img/structure/B6622601.png)
![3-bromo-N-[4-(ethoxymethyl)phenyl]pyridine-2-carboxamide](/img/structure/B6622607.png)
![3-bromo-N-[[3-(propan-2-ylamino)phenyl]methyl]pyridine-2-carboxamide](/img/structure/B6622615.png)
![4-[[4-Butyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-2-methylpyrimidine](/img/structure/B6622626.png)
![N-[2-[2,2-difluoroethyl(methyl)amino]ethyl]-N-methyl-1H-indole-6-carboxamide](/img/structure/B6622638.png)
![(3-chloropyridin-4-yl)-[4-[5-(1-methylcyclopropyl)-1H-pyrazol-3-yl]piperazin-1-yl]methanone](/img/structure/B6622643.png)

